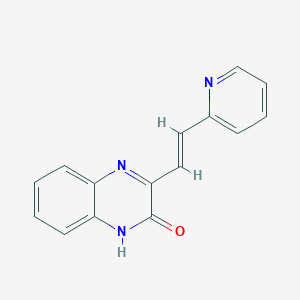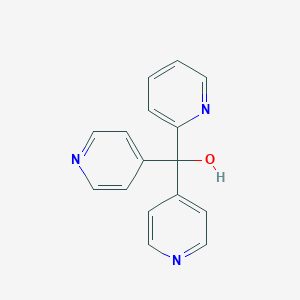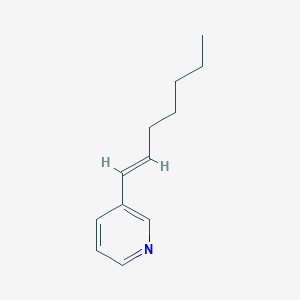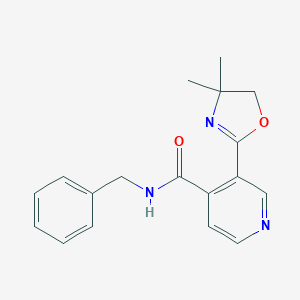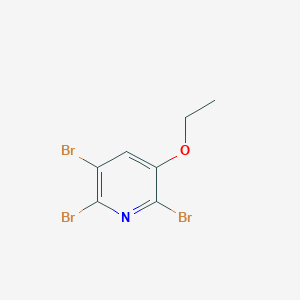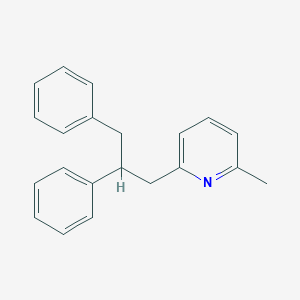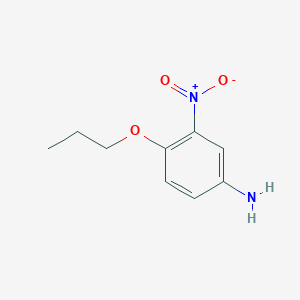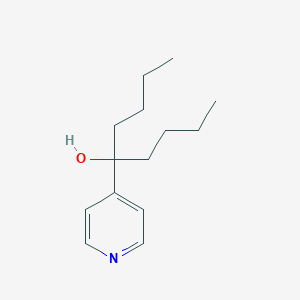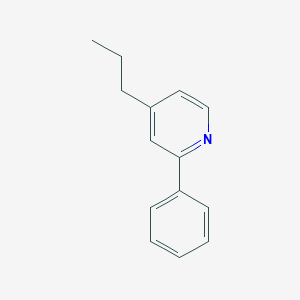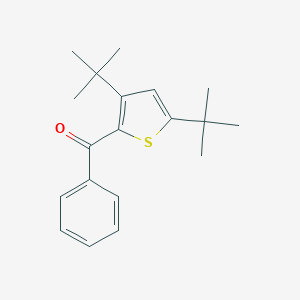
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is a synthetic compound that belongs to the class of ketones. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of specific biological compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone are not well documented. However, it is known to have potential anti-inflammatory, anti-cancer, and anti-viral activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone in lab experiments are its high purity, stability, and ease of use. However, the limitations of using this compound are its potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research and application of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone. These include the synthesis of novel compounds with potential biological activity, the development of new synthetic methods, and the investigation of its mechanism of action and physiological effects. Additionally, there is a need for further research into the potential toxicity of this compound and its safe handling in lab experiments.
Conclusion:
In conclusion, (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is a synthetic compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. It has potential anti-inflammatory, anti-cancer, and anti-viral activity, and its future directions include the synthesis of novel compounds, the development of new synthetic methods, and the investigation of its mechanism of action and physiological effects. However, its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling are limitations that need to be addressed.
Synthesemethoden
The synthesis of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone involves the reaction of 2-thiophenecarboxylic acid with tert-butyl magnesium chloride, followed by the reaction with benzophenone. The final product is obtained through the purification process using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of novel compounds with potential biological activity, such as anti-inflammatory, anti-cancer, and anti-viral agents.
Eigenschaften
Molekularformel |
C19H24OS |
|---|---|
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
(3,5-ditert-butylthiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H24OS/c1-18(2,3)14-12-15(19(4,5)6)21-17(14)16(20)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI-Schlüssel |
VYQAIPNCGIAQAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)C2=CC=CC=C2)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
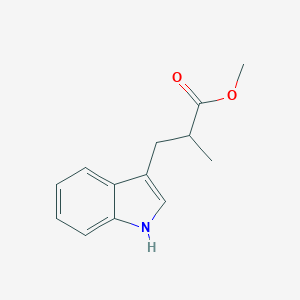
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
